Azarole

Description

Structural Classification and Unique Chemical Scaffolding

The azaindole scaffold is classified based on the position of the nitrogen atom in the six-membered ring, giving rise to four primary isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (B17877). researchgate.netmagtech.com.cn This structural variation is crucial as it significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. acs.org The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment, making the azaindole scaffold a versatile building block in medicinal chemistry and materials science. researchgate.net

The presence of the nitrogen atom in the pyridine ring withdraws electron density, affecting the aromaticity and reactivity of both rings. For instance, 7-azaindole is a well-studied isomer that exhibits interesting photophysical properties, including excited-state proton transfer, which is a consequence of its specific arrangement of hydrogen bond donors and acceptors. acs.orgsigmaaldrich.com

| Compound | Melting Point (°C) | CAS Number |

|---|---|---|

| 4-Azaindole | 127-129 | 272-26-4 |

| 5-Azaindole | 127-129 | 272-49-1 |

| 6-Azaindole | 137-138 | 271-96-5 |

| 7-Azaindole | 105-107 | 271-63-6 |

Historical Perspectives in Synthetic Chemistry Related to Azaindole's Core Structure

The synthesis of the azaindole core has a rich history, with many classical indole (B1671886) syntheses being adapted for their aza-analogs. However, the electron-deficient nature of the pyridine ring often necessitates modifications to these traditional methods. rsc.org

Early synthetic efforts often faced challenges due to the different reactivity of the pyridine precursors compared to their benzene (B151609) counterparts in reactions like the Fischer indole synthesis. researchgate.netrsc.org The Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted aromatic with a vinyl Grignard reagent, has been successfully applied to the synthesis of certain azaindoles. researchgate.net Similarly, the Madelung synthesis, involving the intramolecular cyclization of an N-phenylamidine, has also been a historical route to this scaffold. acs.org

The development of organometallic chemistry provided new avenues for azaindole synthesis, offering more efficient and versatile methods. researchgate.net These early explorations laid the groundwork for the more sophisticated synthetic strategies that are employed today.

Contemporary Significance in Organic Synthesis and Theoretical Chemistry

In modern organic synthesis, the demand for functionalized azaindoles has driven the development of novel and efficient synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become powerful tools for the construction and derivatization of the azaindole core. organic-chemistry.orgnih.gov These methods allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for specific applications.

One-pot procedures and domino reactions have also gained prominence for the synthesis of azaindoles, offering increased efficiency and reduced waste. nih.gov For instance, a one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines has been developed, where the chemoselectivity is controlled by the counterion of the alkali-amide base used. rsc.org

From a theoretical standpoint, azaindoles serve as important models for studying fundamental chemical principles. Computational studies, often employing density functional theory (DFT), are used to investigate their electronic structure, aromaticity, and reactivity. mdpi.comresearchgate.net These theoretical calculations provide valuable insights that can guide the design of new synthetic routes and the development of azaindole derivatives with desired properties. For example, computational studies have been used to understand the electron spectra of indole and various azaindoles, providing predictions that can aid in the interpretation of experimental data. mdpi.comresearchgate.net

| Reaction Type | Key Features | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | organic-chemistry.org |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. | nih.gov |

| Chichibabin Cyclization | Nucleophilic amination of pyridines. | nih.gov |

| Domino Reactions | Multiple bond-forming reactions in a single synthetic operation. | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55872-82-7 |

|---|---|

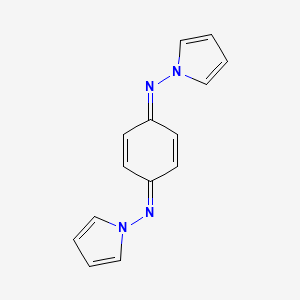

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-N,4-N-di(pyrrol-1-yl)cyclohexa-2,5-diene-1,4-diimine |

InChI |

InChI=1S/C14H12N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12H |

InChI Key |

VQKVZNAYFUDTTE-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Canonical SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Synonyms |

azarole azarole, (E)-isomer azarole, (Z)-isomer N,N'-2,5-cyclohexadiene-1,4-diylidenebis(1H-pyrrol-1-amine) |

Origin of Product |

United States |

Synthetic Methodologies for Azarole and Its Structural Analogues

Pioneering Synthetic Routes to the 2,5-Cyclohexadiene-1,4-diylidenedinitrilo Framework

The 2,5-cyclohexadiene-1,4-diylidenedinitrilo framework is a highly conjugated system, exemplified by 7,7,8,8-Tetracyanoquinodimethane (TCNQ). TCNQ features a cyclohexadiene ring with dicyanomethylene groups exocyclic to the ring, effectively representing a quinone diimine derivative. wikipedia.orgnoctiluca.eusigmaaldrich.comnih.gov

The general approach for preparing quinone diimines involves the oxidation of benzenediamines. thieme-connect.de While the precise mechanism can be complex, it typically includes an initial electron transfer from the electron-rich aromatic system, leading to a radical cation intermediate, followed by a second electron transfer and proton elimination to form the quinone diimine. thieme-connect.de For TCNQ, its synthesis commonly involves the condensation of 1,4-cyclohexanedione (B43130) with malononitrile, followed by an oxidation step. This process effectively transforms the dione (B5365651) into the dicyanomethylene derivative, forming the characteristic conjugated system.

Approaches for Pyrrole (B145914) Ring Formation and Functionalization within Azarole Scaffolds

Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom, widely prevalent in natural products and pharmaceuticals. thieme-connect.deorganic-chemistry.org Their synthesis and subsequent functionalization are crucial for building complex "this compound" scaffolds.

One of the most well-established and pioneering synthetic routes to pyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of 1,4-diketones with ammonia (B1221849) or primary amines. wikipedia.orgrgmcet.edu.insynarchive.comrsc.orgbhu.ac.in The mechanism typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the pyrrole ring. rgmcet.edu.insynarchive.com This method is highly versatile, accommodating a variety of 1,4-diketones and amines to produce diverse substituted pyrroles. rsc.org For instance, heating a 1,4-diketone with ammonium (B1175870) acetate (B1210297) in methanol (B129727) can yield the pyrrole. wikipedia.org

Another approach involves the "skeletal recasting strategy" for the synthesis of fully substituted pyrroles, which involves dearomatization and rearomatization steps. google.com Furthermore, pyrroles can be functionalized through various methods, including C-H functionalization strategies for peripheral modifications. google.com

Advanced Strategies for this compound Derivative Synthesis

Beyond the formation of core components, advanced synthetic strategies are employed to assemble and diversify "this compound" derivatives, enabling the construction of intricate molecular architectures.

Condensation reactions are fundamental in organic synthesis, involving the combination of two molecules, often with the elimination of a small molecule like water. In the context of carbonyl compounds, condensation reactions take place between two carbonyl-containing reactants, where one possesses an alpha hydrogen atom. The initial step involves the removal of an alpha hydrogen by a base, forming an enolate anion, which then attacks the carbonyl carbon of the second reacting molecule. synarchive.com Intramolecular aldol (B89426) reactions are a type of condensation that can form rings when two carbonyl functionalities are present within the same molecule. synarchive.com

The Michael addition reaction , also known as Michael 1,4-addition, is a powerful carbon-carbon bond-forming reaction. It involves the nucleophilic addition of a Michael donor (an enolate or other nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov This reaction is widely used for mild C-C bond formation and can lead to the formation of useful 1,5-dioxygenated patterns. nih.gov Variants like the aza-Michael reaction involve nitrogen-based nucleophiles adding to α,β-unsaturated systems, forming new C-N bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgd-nb.infothieme-connect.comacs.org These reactions are crucial for constructing nitrogen-containing heterocycles and can be promoted by various catalysts, including N-methylimidazole for N-heterocycles. organic-chemistry.orgd-nb.info The Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters has also been reported. researchgate.net

Transition metal-catalyzed coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering high selectivity and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide (aryl, alkenyl, or alkynyl halide or triflate) in the presence of a base. noctiluca.eunih.govnih.gov This reaction is highly versatile and widely applied for the synthesis of polyolefins, styrenes, and substituted biphenyls, as well as complex pharmaceuticals and natural products. noctiluca.eunih.govnih.govresearchgate.net

In the context of "this compound" synthesis, Suzuki-Miyaura coupling can be employed to connect pyrrole units or other aromatic/heteroaromatic moieties to the 2,5-cyclohexadiene-1,4-diylidenedinitrilo core or its precursors. For example, it has been successfully applied to the cross-coupling of unprotected, nitrogen-rich heterocycles like pyrazoles, indoles, and benzimidazoles with aryl halides under mild conditions. nih.govacs.org Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates can be achieved through rational reaction design, including the use of water-soluble catalysts. nih.gov

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction, often with a copper co-catalyst, used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comfishersci.ca This reaction is highly versatile and has found extensive utility in the synthesis of natural products, pharmaceuticals, and various conjugated systems. sigmaaldrich.comscirp.org

For the synthesis of "this compound" derivatives, Sonogashira coupling can be used to introduce alkyne functionalities onto the 2,5-cyclohexadiene-1,4-diylidenedinitrilo framework or its precursors. These alkynes can then undergo subsequent cyclization reactions to form pyrrole rings or other nitrogen-containing heterocycles. For instance, a protocol for synthesizing 1,2,4-substituted pyrroles involves a Sonogashira coupling followed by an acid-catalyzed cyclization. organic-chemistry.orgthieme-connect.com This method allows for the efficient synthesis of pyrrole derivatives from readily available starting materials. organic-chemistry.orgthieme-connect.com Acyl Sonogashira reactions, involving acyl halides and terminal alkynes, can also lead to alkynones, which are versatile building blocks for the synthesis of various N-heterocycles, including pyrroles, often through subsequent Michael addition and cyclocondensation sequences. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry" due to its reliability, regioselectivity, and high yields under mild conditions acs.orgresearchgate.net. This reaction typically produces 1,4-disubstituted 1,2,3-triazoles at ambient temperatures, often in aqueous media, contrasting with the traditional Huisgen 1,3-dipolar cycloaddition which can yield a mixture of regioisomers and requires elevated temperatures acs.org.

Key Features and Research Findings:

Catalysts: Various copper catalysts have been developed for CuAAC. Copper(I) iodide (CuI) is a widely used catalyst acs.org. Researchers have also explored sustainable heterogeneous catalysts, such as cellulose (B213188) acetate-supported copper(II) ions [Cu(II)-CA] researchgate.net and copper-on-charcoal rsc.org. Alkynylcopper(I) complexes, including copper acetylides, have been identified as efficient catalysts, sometimes formed in situ mdpi.com.

Regioselectivity: CuAAC is highly regioselective, predominantly yielding 1,4-disubstituted 1,2,3-triazoles, which is a significant advantage over thermal cycloaddition acs.org.

Reaction Conditions: The reaction can be performed under various conditions, including mild temperatures (e.g., 80 °C or ambient temperature) acs.org, in green solvents like ethanol/water mixtures acs.org, or even under continuous flow conditions using heterogeneous catalysts like copper-on-charcoal rsc.org.

Scope: The CuAAC reaction exhibits broad substrate scope, accommodating a wide range of alkynes and azides, including highly functionalized tertiary alcohol-containing ethynyl (B1212043) groups and diazides acs.org. This versatility allows for the synthesis of diverse 1,2,3-triazole derivatives with various functional groups acs.orgacs.org.

Representative Examples of CuAAC Reactions:

| Alkyne Substrate | Azide (B81097) Substrate | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Bromo(phosphoryl)ethyne | Azide | CuI | MeOH/H₂O | 4-bromo-1,2,3-triazole | - | acs.org |

| Phenylacetylene (B144264) | 2-amino-6-(azidomethyl)-8-oxo-4-aryl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | CuI | EtOH/H₂O, 80 °C, 2 h | 1,4-disubstituted triazole | Good-Excellent | acs.org |

| Highly functionalized tertiary alcohol containing ethynyl | Azides | CuCl, PyBOX ligand | 0 °C, 3-4 days | Tertiary alcohol functionalized 1,2,3-triazole | 87-99% ee, 39-50% yield | acs.org |

| Terminal alkynes | Diazides | CuCl, PyBOX ligands | -50 to -40 °C | Tertiary alcohols containing 1,2,3-triazoles | Excellent | acs.org |

| Various alkynes | Various azides | Alkynylcopper(I) complex | Mild | 1,2,3-triazoles | 80-92% | mdpi.com |

| 2-azido-1-phenylethan-1-one derivatives | Terminal alkynes | Cu-catalyst | Water, 1 h | 1,2,3-triazole derivatives | 73-99% | bohrium.com |

| Various alkynes | αGA1 (azide) | CuI, DIPEA | H₂O/CH₃CN | 1,2,3-triazole-α-d-glucoside derivatives | 78% (for AGT2) | acs.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization pathways offer a powerful strategy for synthesizing 1,2,3-triazoles, particularly for constructing complex fused heterocyclic systems. These methods often provide excellent control over regioselectivity and can lead to polycyclic frameworks rsc.orgtandfonline.com.

Detailed Research Findings:

Pd-Catalyzed Cyclization: A convenient approach involves the intramolecular Pd-catalyzed direct arylation or Heck reaction of 5-iodotriazoles, which are themselves prepared via Cu-catalyzed cycloaddition. This tandem strategy enables the synthesis of 1,2,3-triazole-fused heterocycles in good to excellent yields rsc.org. For example, the cyclization of N-propargyl-N-(2-iodoaryl)amides can yield 1,2,3-triazoloquinoxalines after in situ conversion to the azide mdpi.com.

Nitrite-Mediated Cyclization: Intramolecular cyclization of ortho-substituted amines using nitrite (B80452) is a common method for non-fused 1,2,3-triazoles. This approach can be extended to secondary amines within a ring and primary amines, yielding 1,2,3-triazoles fused to lactones and lactams with yields ranging from 54–76% mdpi.com.

Oxidative Ring Closure: Intramolecular oxidative ring closure of hydrazones, often employing oxidants such as MnO₂, can lead to the formation of 1,2,3-triazolo[1,5-b]pyridazines mdpi.com.

Pictet–Spengler Reactions: The intramolecular cyclization of ortho-substituted anilines tethered with 1,2,3-triazoles via a Pictet–Spengler reaction has been utilized to form 1,2,3-triazoloquinoxalines, providing products in 61–70% yields mdpi.com.

Other Cyclization Routes: Other documented intramolecular cyclization techniques include those starting from chemical modifications of other heterocycles or cyclization of combined bis-hydrazone or semicarbazide (B1199961) atom fragments tandfonline.com. The synthesis of enantiomerically pure 1,4,5-trisubstituted 1,2,3-triazoles can also be achieved via intramolecular cyclization reactions involving ketones, p-nitrophenyl azide (PNA), and amino esters, often retaining the configuration of the stereocenter beilstein-journals.org.

Protecting-Group-Free Methodologies

Protecting-group-free methodologies are highly desirable in organic synthesis as they streamline synthetic routes by eliminating the need for protection and deprotection steps, thereby reducing reaction steps, reagent consumption, and waste generation.

Key Research Findings:

Regioselective N-Alkylation: A general protecting-group-free method for the synthesis of N-2-substituted 1,2,3-triazoles involves the regioselective N-alkylation of 1,2,3-triazoles. Good to excellent N-2 selectivity and high chemical yields have been obtained with 4,5-dibromo- and 4-bromo-5-trimethylsilyl-1,2,3-triazoles. These building blocks can then be converted to 2-mono-, 2,4-di-, and 2,4,5-polysubstituted triazoles scilit.com.

Chemoenzymatic Synthesis: Chemoenzymatic approaches have emerged as a powerful tool for protecting-group-free synthesis. For instance, the multi-milligram-scale synthesis of α-d-glucosyl azide (αGA1) in an aqueous medium using enzymes successfully avoids chemical protection strategies. This αGA1 can then be directly conjugated with various alkynes via CuAAC to yield 1,4-substituted 1,2,3-triazole-α-d-glucosides without requiring protection and deprotection steps acs.org. This demonstrates the utility of combining enzymatic synthesis with click chemistry for efficient, protecting-group-free access to complex triazole derivatives acs.org.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly applied to the synthesis of 1,2,3-triazoles to enhance their environmental sustainability and efficiency consensus.apprsc.orgrsc.org. This involves minimizing hazardous substances, maximizing atom economy, and reducing energy consumption and waste rsc.org.

Detailed Research Findings:

Green Solvents:

Water: Water is an economical, non-toxic, and environmentally benign solvent widely used in CuAAC reactions. Visible-light-promoted copper-catalyzed CuAAC methods in water achieve high yields and allow for the recycling of copper and the solvent, significantly improving sustainability consensus.app.

Glycerol (B35011): Glycerol has been identified as an effective green solvent for the synthesis of 1,2,3-triazoles. A notable method involves a one-pot three-component reaction using organic halides, terminal acetylenes, and sodium azide, catalyzed by CuI and diethylamine (B46881) in glycerol at room temperature, yielding various 1,2,3-triazoles in good to excellent yields consensus.app.

Deep Eutectic Solvents (DES): Novel Cu(II)-acidic deep eutectic solvents (Cu(II)-ADES) have been developed, combining copper salts, choline (B1196258) chloride, and gallic acid. These systems facilitate the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions with high yields (up to 98%). Cu(II)-ADES are stable and reusable, making them promising for large-scale green synthesis consensus.app.

Green Catalysts:

Copper Nanoparticles: Copper nanoparticles are effective in green solvent systems for 1,2,3-triazole synthesis consensus.app.

Bio-Reduced Alkynylcopper(I) Complexes: An alkynylcopper(I) complex prepared from phenylacetylene and Fehling reagent in the presence of glucose (a reducing agent) has been shown to catalyze CuAAC reactions efficiently, requiring minimal catalyst amounts mdpi.com.

Heterogeneous Catalysts: The use of heterogeneous copper catalysts, such as cellulose acetate-supported copper(II) ions researchgate.net and copper-on-charcoal rsc.org, allows for easier separation and recycling of the catalyst, contributing to greener processes researchgate.netrsc.org.

Solvent-Free and Microwave-Mediated Synthesis:

Solvent-Free Synthesis: This approach offers significant environmental advantages by eliminating solvent waste and minimizing volatile organic compound (VOC) emissions rsc.org.

Microwave-Mediated Synthesis: Microwave irradiation can accelerate reactions, leading to shorter reaction times and potentially higher yields, contributing to energy efficiency. For example, microwave-mediated synthesis of 1,2,3-triazole derivatives has been reported using a condensation reaction between aromatic aldehydes, nitromethane, and sodium azide tandfonline.com.

These green chemistry approaches highlight a paradigm shift towards more environmentally benign and efficient methods for synthesizing 1,2,3-triazoles, crucial for sustainable chemical production rsc.orgrsc.org.

Chemical Reactivity and Transformation of Azarole Systems

Electron Density Distribution and Aromaticity Considerations within the Azarole Core

The pyrrole (B145914) moieties within the this compound core are five-membered heterocyclic rings containing a nitrogen atom. Pyrrole is an aromatic compound, satisfying Hückel's rule with six π-electrons (four from the double bonds and two from the nitrogen's lone pair, which is delocalized into the ring). thegoodscentscompany.comfishersci.comamericanelements.com This delocalization significantly increases the electron density of the pyrrole ring, rendering it electron-rich and highly reactive towards electrophiles. thegoodscentscompany.comfishersci.comamericanelements.comfishersci.benih.gov The nitrogen's lone pair in pyrrole is part of this aromatic sextet, making it less available for protonation compared to typical amines, hence pyrrole nitrogens are not strongly basic. fishersci.comamericanelements.com

In contrast, the imine linkages (C=N double bonds) connecting the pyrrole rings to the cyclohexadiene core exhibit different electronic characteristics. An imine functional group contains a carbon-nitrogen double bond, where the carbon atom is typically electrophilic due to the electronegativity of nitrogen, and the nitrogen atom possesses a lone pair, making it nucleophilic. vulcanchem.comwikipedia.orgfishersci.dknih.gov This polarity dictates their susceptibility to nucleophilic attack at the carbon and, under certain conditions, electrophilic attack at the nitrogen.

The central cyclohexadiene moiety, specifically a 2,5-cyclohexadiene, is a conjugated diene. Unlike benzene (B151609), cyclohexadiene is not aromatic; it lacks the continuous cyclic system of delocalized π-electrons required for aromaticity. Its π-electrons are localized in two distinct double bonds. This non-aromatic character makes the cyclohexadiene ring susceptible to addition reactions, including redox processes. nih.gov

Reaction Mechanisms and Pathways for this compound Functionalization

The varied electronic properties of this compound's structural components dictate its reactivity, allowing for selective functionalization through distinct reaction mechanisms.

Electrophilic Aromatic Substitution on Pyrrole Moieties

Pyrrole rings are highly activated towards electrophilic aromatic substitution (EAS) due to the significant electron density contributed by the nitrogen's lone pair to the π-system. thegoodscentscompany.comfishersci.comamericanelements.comfishersci.benih.gov This makes pyrrole much more reactive than benzene in EAS reactions. thegoodscentscompany.comnih.gov

The regioselectivity of electrophilic substitution on pyrrole typically favors the 2- or 5-positions (α-positions, adjacent to the nitrogen atom). thegoodscentscompany.comfishersci.comamericanelements.comfishersci.benih.gov This preference arises because electrophilic attack at these positions leads to a more resonance-stabilized carbocation intermediate compared to attack at the 3- or 4-positions (β-positions). The intermediate formed from α-attack benefits from a greater degree of charge delocalization, involving more resonance structures. fishersci.comnih.gov

Common electrophilic aromatic substitution reactions that pyrrole moieties can undergo include halogenation (e.g., with bromine), nitration, and acylation. thegoodscentscompany.comfishersci.comfishersci.be In the context of this compound, these reactions would likely occur on the pyrrole rings, potentially leading to substituted this compound derivatives.

Nucleophilic Additions to Imine Linkages

The imine linkages (C=N) in this compound are characterized by a polarized double bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic. vulcanchem.comwikipedia.orgfishersci.dk This makes imines highly susceptible to nucleophilic addition reactions. wikipedia.orgfishersci.dkvulcanchem.com

The mechanism of nucleophilic addition to imines generally involves the nucleophile attacking the electrophilic carbon of the C=N bond, followed by protonation of the nitrogen. wikipedia.orgfishersci.dknih.gov This can lead to the formation of a saturated C-N single bond. For instance, primary amines can react with aldehydes or ketones to form imines, which can then undergo nucleophilic addition. wikipedia.orgfishersci.dk Examples of nucleophiles that can add to imines include hydrides (e.g., from sodium cyanoborohydride, which is a milder reducing agent often used for imine reduction), organometallic reagents (like Grignard reagents), and other carbon or heteroatom nucleophiles. fishersci.dkvulcanchem.com The addition of amines to imines can form aminals or lead to the synthesis of more complex nitrogen-containing structures. fishersci.dk

In this compound, the imine linkages present a clear site for such nucleophilic additions, offering a pathway to introduce new functionalities directly onto the nitrogen or carbon atoms of these linkages.

Redox Chemistry of the Cyclohexadiene Moiety

The 2,5-cyclohexadiene moiety within this compound contains two isolated double bonds, making it a conjugated diene system. This structural feature allows for various redox transformations.

Oxidation: While less common for simple dienes to undergo direct oxidation to more oxidized states without cleavage, the conjugated system can participate in electron transfer processes. For example, photoinduced electron transfer can lead to redox catalysis. The presence of a conjugated diene system can also make it susceptible to oxidative cleavage reactions under harsher conditions.

The redox chemistry of the cyclohexadiene moiety provides avenues for modifying the saturation level and introducing oxygen-containing functionalities into the this compound core.

Derivatization Strategies for Enhancing Chemical Diversity

Derivatization strategies for heterocyclic compounds, including this compound, are crucial for exploring chemical space and developing new molecules with desired properties. These strategies often involve the functionalization of pre-assembled core scaffolds.

Given this compound's multi-functional nature, a range of derivatization strategies can be employed, leveraging the distinct reactivities of its pyrrole, imine, and cyclohexadiene components:

Functionalization of Pyrrole Moieties: As discussed, electrophilic aromatic substitution offers a direct route to introduce substituents onto the pyrrole rings. This can include halogenation, nitration, acylation, or Friedel-Crafts alkylation/acylation. thegoodscentscompany.comfishersci.comamericanelements.comfishersci.benih.gov The regioselectivity at the 2- and 5-positions can be exploited for targeted modifications.

Modification of Imine Linkages: Nucleophilic addition reactions to the imine C=N bonds allow for the introduction of various nucleophiles, leading to the formation of new C-C or C-heteroatom bonds. vulcanchem.comwikipedia.orgfishersci.dkvulcanchem.com Reductive amination, which involves the reduction of the imine to an amine, is another significant strategy for introducing new alkyl or aryl groups.

Metal-Mediated Functionalization: Transition metal-catalyzed C-H functionalization and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be powerful tools for introducing diverse substituents onto the aryl or heteroaryl rings, including pyrroles. These methods can offer high regioselectivity and broad substrate scope.

Solid-Phase Synthesis: For high-throughput synthesis and the generation of compound libraries, derivatization on solid support is an attractive approach. Pre-assembled this compound scaffolds could be immobilized on a solid support, allowing for parallel synthesis of numerous derivatives.

These strategies collectively enable the systematic exploration of this compound's chemical space, leading to the synthesis of a wide array of derivatives with enhanced chemical diversity.

Advanced Spectroscopic and Structural Elucidation of Azarole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule and assigning specific structural features. It operates by detecting the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), when placed in a strong magnetic field and irradiated with radiofrequency pulses. The chemical environment of each nucleus influences its resonance frequency, leading to distinct signals (chemical shifts) that provide information about the type of proton or carbon and its electronic surroundings. Spin-spin coupling between neighboring nuclei further splits these signals, revealing the number of adjacent protons.

For Azarole (1,1'-(2,5-Cyclohexadiene-1,4-diylidenedinitrilo)dipyrrole), ¹H NMR spectroscopy would be crucial for characterizing the protons on both the cyclohexadiene and pyrrole (B145914) rings. The distinct chemical shifts of the olefinic protons on the cyclohexadiene ring and the aromatic protons on the pyrrole rings would provide key information about their electronic environment and substitution patterns. Coupling patterns would delineate the connectivity within each ring system. Similarly, ¹³C NMR spectroscopy would reveal the number and types of carbon atoms, including sp² carbons of the double bonds and aromatic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish through-bond correlations between protons and carbons, unequivocally linking different parts of the molecule and confirming the proposed structure. For instance, HMBC could correlate the nitrogen atoms of the imine linkages to adjacent carbons, confirming the connection between the cyclohexadiene and pyrrole moieties. Specific experimental NMR data for this compound (CHEMBL25024) were not found in the conducted searches.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation patterns. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+• or [M+H]+) provides the precise molecular weight, while the fragmentation pattern, generated by the breaking of chemical bonds, offers structural insights.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate molecular weight, which can be used to determine its exact molecular formula. Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation, yielding characteristic daughter ions. The presence of the pyrrole rings and the cyclohexadiene core, along with the imine linkages, would lead to specific fragmentation pathways. For example, cleavages adjacent to the nitrogen atoms or within the conjugated systems would produce diagnostic fragments, aiding in the confirmation of the proposed connectivity. The detection of fragment ions corresponding to pyrrole units (C₄H₅N) or parts of the cyclohexadiene ring would be highly indicative of the compound's structure. Specific experimental mass spectrometry data for this compound (CHEMBL25024) were not found in the conducted searches.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the types of bonds within it. Both techniques measure the vibrational modes of molecules, but they have different selection rules. IR spectroscopy detects changes in the dipole moment of a molecule during vibration, while Raman spectroscopy detects changes in polarizability.

For this compound, IR spectroscopy would reveal characteristic absorption bands for the C=N (imine) stretching vibrations, which would typically appear in the 1690-1640 cm⁻¹ range. The C=C stretching vibrations from both the cyclohexadiene and pyrrole rings would also be observable, although they might overlap. N-H stretching vibrations from the pyrrole rings (if they exist in a tautomeric form or if the pyrrole is not fully substituted on nitrogen) would appear around 3500-3300 cm⁻¹. C-H stretching vibrations from both sp² and sp³ carbons would also be present. Raman spectroscopy would complement the IR data by providing information on vibrations that are strong Raman scatterers, such as symmetric stretching modes of non-polar bonds or highly polarizable groups. The conjugated system within this compound would likely lead to strong Raman signals for the C=C and C=N stretches. The combination of both IR and Raman spectra would provide a more complete vibrational fingerprint of the this compound molecule, aiding in the identification of its key functional groups and structural motifs. Specific experimental IR and Raman spectroscopy data for this compound (CHEMBL25024) were not found in the conducted searches.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

If this compound can be crystallized, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity established by NMR and MS, and critically, reveal the precise conformation of the cyclohexadiene ring and the orientation of the pyrrole rings relative to it. It would also provide information about any intermolecular interactions within the crystal lattice. This technique is particularly valuable for complex molecules where ambiguities might remain after other spectroscopic analyses. Specific experimental X-ray crystallography data for this compound (CHEMBL25024) were not found in the conducted searches.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the stereochemistry of chiral molecules. These techniques measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by an optically active sample. The presence of chromophores (light-absorbing groups) in a chiral environment gives rise to characteristic CD and ORD signals (Cotton effects) that can be correlated with the absolute configuration of stereocenters.

While the core this compound structure (1,1'-(2,5-Cyclohexadiene-1,4-diylidenedinitrilo)dipyrrole) as depicted is achiral, the synthesis of chiral derivatives of this compound, perhaps through asymmetric substitution on the cyclohexadiene ring or the pyrrole rings, would make chiroptical spectroscopy highly relevant. For such chiral derivatives, CD and ORD spectra would be used to determine their absolute configuration. The Cotton effects observed in the UV-Vis region, particularly those associated with the conjugated π-systems of the cyclohexadiene and pyrrole rings, would provide sensitive probes for the stereochemical environment. By comparing the observed CD/ORD spectra with those of known chiral analogs or through theoretical calculations, the absolute configuration of the chiral this compound derivative could be assigned. Specific experimental chiroptical spectroscopy data for this compound (CHEMBL25024) or its chiral derivatives were not found in the conducted searches.

Theoretical and Computational Investigations of Azarole Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental to understanding the electronic structure and properties of molecules jetir.orgnrel.gov. Methods such as Density Functional Theory (DFT) and ab initio approaches are widely employed to explore molecular geometries, electronic distributions, and energetic parameters jetir.orgnrel.govnih.govmdpi.com. For a compound like Azarole, such calculations would typically provide insights into its intrinsic molecular characteristics.

Conformational analysis investigates the various spatial arrangements a molecule can adopt, while energy landscapes map these conformations to their corresponding potential energies mdpi.comnih.govbiorxiv.orgustc.edu.cnnih.govchemrxiv.org. This helps identify stable conformers and the energy barriers between them, providing insights into molecular flexibility and preferred geometries. For complex heterocyclic systems like this compound, understanding the conformational space is vital for predicting its behavior in different environments. Despite the general applicability of these methods, specific studies on the conformational analysis and energy landscapes of this compound are not widely reported.

Quantum chemical calculations are instrumental in predicting reaction mechanisms and characterizing transition states, providing a detailed understanding of how chemical reactions proceed nrel.govosti.gov. By identifying the lowest energy pathways and the structures of intermediate and transition states, these calculations can shed light on a compound's reactivity and synthetic accessibility. No specific studies detailing reaction mechanism predictions or transition state characterization for the defined this compound compound were found in the search results.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

In Silico Predictions in Material Science and High-Energy Materials Design

In silico predictions play an increasingly significant role in the design and discovery of new materials, including high-energy materials mpie.demit.edufindaphd.comstanford.edusbpmat.org.br. Computational methods can predict properties such as density, heat of formation, and detonation performance, guiding the synthesis of novel energetic compounds researchgate.netsuperfri.orgorgchemres.orgresearchgate.net. While the broader class of azoles has been a subject of computational studies for high-energy material applications due to their nitrogen-rich structures and high heats of formation researchgate.netresearchgate.net, specific in silico predictions for this compound in material science or high-energy materials design are not explicitly documented.

Computational Predictions of Pharmacokinetic Parameters in a Theoretical Context

Computational predictions of pharmacokinetic (PK) parameters, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are crucial in the early stages of drug discovery researchgate.netmdpi.comufsm.br. These in silico methods assess a compound's drug-likeness and potential behavior within a biological system nih.govmedilam.ac.irmedilam.ac.ir. They can estimate properties like human intestinal absorption, blood-brain barrier permeability, and metabolic stability, providing theoretical insights into a compound's potential as a therapeutic agent researchgate.netmdpi.com. While computational ADMET studies have been performed on various chemical constituents found in Crataegus azarolus (this compound hawthorn) medilam.ac.irmedilam.ac.ir, direct computational predictions of pharmacokinetic parameters for the specific chemical compound "this compound" (1,1'-(2,5-Cyclohexadiene-1,4-diylidenedinitrilo)dipyrrole or Azaurolic Acid) are not widely reported in the public domain.

Compound Names and PubChem CIDs

Photochemistry and Photophysical Properties of Azarole Systems

Photoexcitation Processes and Excited State Dynamics

Upon absorption of light, azarole molecules are promoted from their ground electronic state (S0) to an excited singlet state (S1 or S2). The subsequent de-excitation process is remarkably rapid and efficient, defining the switching characteristics of these molecules.

The excited-state dynamics of arylazopyrazoles have been elucidated through a combination of transient absorption spectroscopy and computational simulations. rsc.orgchemrxiv.org Photoexcitation of the planar E-isomers into the S1 (nπ*) state initiates an ultrafast photoisomerization process. rsc.org The decay of the excited state is typically characterized by a bi-exponential function, with time constants τ1 in the femtosecond range (220–440 fs) and τ2 in the picosecond range (1.4–1.8 ps). rsc.orgchemrxiv.org These timescales are comparable to those observed for the well-studied azobenzene, suggesting a similar isomerization mechanism. rsc.org

Computational studies reveal that the relaxation from the S1 excited state is a barrierless and highly efficient process, proceeding through conical intersections (CIs), which are points of degeneracy between the S1 and S0 potential energy surfaces. mpg.deuq.edu.aunih.govresearchgate.net For arylazopyrazoles, two chiral S1/S0 conical intersections have been identified, which are associated with enantiomeric relaxation paths. mpg.deuq.edu.aunih.govresearchgate.net The molecule decays from the excited state on a timescale of approximately 50 fs upon reaching these CIs. mpg.deuq.edu.aunih.govresearchgate.net

The specific structure of the this compound derivative can influence these dynamics. For instance, a twisted E-isomer, induced by bulky substituents like two methyl groups in the ortho-position of the phenyl ring, exhibits even faster initial photoswitching dynamics (τ1 = 170 ± 10 fs). rsc.org This acceleration is attributed to a weaker π-coordination of the central CNNC azo unit with the aromatic rings, which facilitates the initial structural changes out of the Franck-Condon region. rsc.org In some derivatives, the excited-state decay can be stereospecific, where one of the chiral cis minima decays almost exclusively through a single enantiomeric relaxation path, a novel finding in the field of molecular photoswitches. mpg.deuq.edu.aunih.govresearchgate.net

Table 1: Excited-State Decay Time Constants for Arylazopyrazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound | τ1 (fs) | τ2 (ps) | Notes |

| Planar E-Arylazopyrazole 1 | 220-440 | 1.4-1.8 | General range for planar derivatives. rsc.org |

| Twisted E-Arylazopyrazole | 170 ± 10 | 1.6 ± 0.1 | Features two ortho-methyl groups on the phenyl ring. rsc.org |

| Parent Arylazopyrazole (Z8) | ~50 | - | Timescale for S1 excited-state decay via conical intersection. mpg.deuq.edu.au |

| Dimethyl Derivative (Z11) | ~50 | - | Timescale for S1 excited-state decay via conical intersection. mpg.deuq.edu.au |

Photoreaction Pathways and Quantum Yields

The primary photoreaction of azaroles is the reversible E/Z isomerization. The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed.

The E → Z isomerization is typically initiated by irradiating the molecule with UV or visible light corresponding to its π→π* or n→π* absorption band. The reverse Z → E process can be triggered by light of a different wavelength (often visible light) or can occur thermally. A key advantage of many this compound systems, particularly arylazopyrazoles, is the excellent separation between the absorption bands of the E and Z isomers, which allows for (near-)quantitative bidirectional photoswitching with high photostationary states (PSS). chemrxiv.orgnih.gov

The quantum yields for the E-to-Z photoisomerization (ΦE→Z) of azaroles can be significantly influenced by their molecular structure. For instance, acylation of the pyrazole moiety in phenyl azopyrazoles has been shown to increase the quantum yields of isomerization. beilstein-archives.org Studies on various heteroaryl azo compounds, including 1-alkyl-2-(arylazo)imidazoles, show that quantum yields for trans-to-cis isomerization typically range from 0.08 to 0.14. researchgate.net

The thermal relaxation pathway from the metastable Z-isomer back to the stable E-isomer can occur through two primary mechanisms: rotation around the N=N bond or inversion at one of the nitrogen atoms. acs.orgnih.gov Recent studies on an arylazopyrazole derivative have revealed that the thermal Z/E isomerization at room temperature is governed by two competing pathways: a conventional ground-state reaction via an inversion mechanism and a nonadiabatic process that involves intersystem crossing to the lowest-lying triplet state (T1) followed by torsional motion around the azo bond. acs.orgnih.gov The involvement of the triplet state highlights the complexity of the deactivation pathways available to these molecules.

Table 2: Photoisomerization Quantum Yields for Selected this compound Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound Class | Isomerization | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Aryliminopyrazoles | E to Z | 365 | ≤ 0.10 | rsc.org |

| Aryliminopyrazoles | Z to E | - | ≤ 0.10 | rsc.org |

| 1-Alkyl-2-(arylazo)imidazoles | trans to cis | UV | 0.0843–0.1421 | researchgate.net |

| Bridged Azobenzene (for comparison) | Z to E | 385 | 0.72 ± 0.04 | researchgate.net |

| Bridged Azobenzene (for comparison) | E to Z | 520 | 0.50 ± 0.10 | researchgate.net |

Energy Transfer and Electron Transfer Mechanisms in this compound Derivatives

Energy transfer and electron transfer are fundamental processes that can occur in photoexcited molecules and their assemblies, influencing their photochemical behavior. These mechanisms are crucial in photosensitization, where a light-absorbing molecule (the donor) transfers its excited-state energy to another molecule (the acceptor), initiating a photoreaction in the acceptor.

Two primary mechanisms govern short-range energy transfer:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, through-space dipole-dipole coupling mechanism. The rate of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the inverse sixth power of the distance between them. It is most efficient over distances of 1-10 nm.

Dexter Electron Exchange Transfer: This mechanism requires orbital overlap between the donor and acceptor and involves the simultaneous exchange of two electrons. The rate decreases exponentially with the distance between the molecules and is typically significant only at very short distances (<1-2 nm). Dexter transfer is the dominant mechanism for triplet-triplet energy transfer.

While dedicated studies focusing solely on FRET or Dexter mechanisms within this compound systems are not prevalent, the principles are applicable and have been experimentally demonstrated. For example, the thermal Z/E isomerization of a phenylazo-1,3,5-trimethylpyrazole (PATP) can be significantly accelerated in the presence of a photosensitizer like methylene blue (MB). acs.org Upon irradiation at 660 nm (a wavelength absorbed by MB but not significantly by PATP), the excited triplet state of MB transfers its energy to the PATP, populating its triplet state. This opens up the nonadiabatic triplet-mediated rotational pathway (PathrT1), leading to a rapid conversion from the Z to the E isomer, much faster than the conventional thermal relaxation. acs.org This experiment confirms that triplet-triplet energy transfer is an effective mechanism for controlling the isomeric state of an this compound derivative.

Electron transfer, as described by Marcus theory, involves the transfer of an electron from a donor to an acceptor. The rate of this process depends on the free energy change of the reaction and the reorganization energy. While electron transfer is a key process in many photochemical systems, its specific role in the intrinsic photoreactions of isolated this compound molecules is less documented than energy transfer. However, in appropriately designed donor-acceptor systems incorporating an this compound unit, photoinduced electron transfer could be exploited to trigger changes in molecular properties or to generate charge-separated states.

Design of this compound-Based Photoswitches and Photochromic Systems

The rational design of this compound-based photoswitches aims to optimize their key properties for specific applications, such as materials science, data storage, and photopharmacology. The primary goals are to tune the absorption wavelengths (λmax), maximize the quantum yields and the separation of the isomers' absorption bands, and control the thermal stability (half-life, t1/2) of the metastable Z-isomer.

Replacing one of the phenyl rings of azobenzene with a pyrazole ring to form arylazopyrazoles (AAPs) leads to superior properties, including nearly quantitative isomerization and long thermal half-lives for the Z-isomer. researchgate.net Further modifications offer extensive control over these characteristics:

Substitution Effects: Introducing electron-donating or electron-withdrawing groups on the aryl or pyrazole rings can significantly shift the absorption spectra and alter the thermal half-life. Ortho-amination of the phenyl ring, for example, causes a bathochromic (red) shift in the π-π* absorption band. rsc.orgchemrxiv.org

Heteroaryl Architecture: A powerful strategy involves replacing both phenyl rings with heteroaromatic ones. The development of azobispyrazoles, where an azo group links two pyrazole rings, has created a new family of photoswitches. chemrxiv.orgnih.govchemrxiv.org These molecules combine near-quantitative bidirectional photoconversion with widely tunable thermal half-lives, ranging from hours to years, by simply changing the linking position of the azo group on the pyrazole rings. chemrxiv.orgnih.govchemrxiv.org This design overcomes a common conflict in photoswitch design, achieving both high photoconversion efficiency and exceptional Z-isomer stability. nih.govresearchgate.net

Visible-Light Activation: A key objective is to create photoswitches that operate entirely within the visible light spectrum to avoid the use of high-energy UV light, which can be damaging in biological contexts. Azobispyrazole systems bearing a 5-pyrazole moiety exhibit higher π-conjugation, red-shifting the absorption maximum. chemrxiv.orgchemrxiv.org For instance, the '5-5' linked azobispyrazole can be switched from E to Z with 405 nm light and back to E with 555 nm light, functioning as a bidirectional visible-light-activated photoswitch. chemrxiv.org

These design strategies have led to the development of this compound photoswitches with remarkable performance, making them highly promising candidates for advanced photoresponsive systems.

Table 3: Photochemical and Thermal Properties of Selected this compound-Based Photoswitches This table is interactive. Users can sort data by clicking on the column headers.

| Compound Family | Derivative | λmax E-isomer (nm) | %Z at PSS | Thermal Half-life (t1/2) | Reference |

| Aryliminopyrazoles | Ortho-aminated | ~400-420 | >95% (with 470 nm light) | Up to 19.2 hours | rsc.orgchemrxiv.org |

| Azobispyrazoles | 3-3 linkage | 352 | ~100% | 2.5 days | chemrxiv.orgchemrxiv.org |

| Azobispyrazoles | 3-4 linkage | 358 | ~100% | 1.8 years | chemrxiv.orgchemrxiv.org |

| Azobispyrazoles | 4-4 linkage | 365 | ~100% | 1.9 years | chemrxiv.orgchemrxiv.org |

| Azobispyrazoles | 3-5 linkage | 371 | 95% | 2.3 weeks | chemrxiv.orgchemrxiv.org |

| Azobispyrazoles | 4-5 linkage | 377 | 93% | 4.6 months | chemrxiv.orgchemrxiv.org |

| Azobispyrazoles | 5-5 linkage | 402 | 85% (with 405 nm light) | 7.0 hours | chemrxiv.orgchemrxiv.org |

| Pyrazolyazoindoles | Various | - | PSScis: 74-92% | 6 to 231 hours | rsc.org |

Applications of Azarole Scaffolds in Advanced Chemical Sciences

Catalysis and Organocatalysis Utilizing Azarole-Derived Ligands

This compound derivatives, particularly those belonging to the pyrazole and tetrazole families, have emerged as highly effective ligands in both metal-catalyzed and organocatalytic asymmetric reactions. The strategic placement of nitrogen atoms within the this compound ring allows for effective coordination with metal centers and participation in hydrogen bonding interactions, which are crucial for inducing stereoselectivity.

Proline-derived tetrazole organocatalysts have demonstrated superior performance in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions compared to proline itself. These catalysts offer higher yields and enantioselectivities, showcasing their potential in the synthesis of chiral molecules. rsc.orgorganic-chemistry.org The design of chiral ligands is a critical aspect of asymmetric catalysis, and this compound derivatives provide a versatile platform for ligand development. nih.gov For instance, new C2-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and successfully applied in copper-catalyzed Friedel–Crafts asymmetric alkylation, achieving good yields and enantioselectivity. nih.gov

The development of organocatalysts that can operate under environmentally friendly conditions is a significant area of research. The use of bio-based solvents in asymmetric organocatalysis has been explored, with proline derivatives showing effectiveness in solvents like ethanol. mdpi.com Furthermore, organocatalytic methods have been developed for the halogenation of indazoles and pyrazoles using N-halosuccinimides, highlighting the utility of these scaffolds in facilitating a range of chemical transformations. researchgate.net

Table 1: Performance of this compound-Derived Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Proline-derived tetrazole | Mannich Reaction | High | High | rsc.orgorganic-chemistry.org |

| (S,S)-dimethylaminocyclohexyl-squaramide | Friedel–Crafts Reaction | 73-90 | up to 97 | mdpi.com |

| 2,5-bis(oxazolinyl)thiophene-Cu(OTf)2 | Friedel–Crafts Alkylation | up to 76 | up to 81 | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions of this compound Structures

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov this compound-containing structures are excellent candidates for host-guest chemistry due to their ability to form specific and directional interactions, such as hydrogen bonds and metal coordination. These interactions are fundamental to the construction of complex supramolecular assemblies. nih.gov

The formation of host-guest complexes is driven by a combination of factors including size, shape, and chemical complementarity between the host and guest molecules. mdpi.com this compound-based macrocycles can act as hosts for a variety of guest molecules, leading to applications in areas such as drug delivery and sensing. For example, cucurbit[n]urils, which feature carbonyl-rich portals, can form stable inclusion complexes with heterocyclic benzimidazole derivatives, driven by hydrogen bonding and ion-dipole interactions. rsc.org This interaction can lead to enhanced fluorescence of the guest molecule. rsc.org

The principles of host-guest chemistry have been utilized to construct dynamic materials like hydrogels. nih.gov These materials can be formed through the self-assembly of polymers functionalized with host and guest moieties, such as cyclodextrins. nih.govmdpi.com The reversible nature of these non-covalent interactions imparts stimuli-responsive properties to the resulting materials.

Materials Science Applications of this compound-Containing Polymers or Frameworks

In materials science, this compound units are incorporated into polymers and frameworks to create materials with tailored properties and functionalities. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net this compound-based ligands, such as pyrazolates and tetrazolates, are widely used in the synthesis of MOFs due to their versatile coordination modes. rsc.orgnih.gov

These this compound-based MOFs exhibit high porosity and tunable chemical functionality, making them suitable for applications in gas storage and separation. researchgate.net For instance, tetrazole-based MOFs have shown high selectivity for CO2 adsorption, which is attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org Similarly, Hofmann-based MOFs incorporating a bis-pyrazole linker have demonstrated selective uptake of various gases, including acetylene and propylene. rsc.org Pyrazolate-based MOFs have also been developed for the efficient and selective capture of formaldehyde from indoor air. nih.gov

The incorporation of photoresponsive units, such as azobenzenes, into MOFs allows for the creation of smart materials whose properties can be controlled by light. mdpi.com Furthermore, the development of boron-containing polymers represents another avenue for creating functional nanostructured materials for applications in sensing and electronics. rsc.org The combination of the unique properties of this compound-containing functional groups with the principles of polymer science allows for the design of next-generation materials. rsc.orgfrontiersin.org

Table 2: Applications of this compound-Containing Porous Materials

| Material | Ligand Type | Application | Key Feature | Reference |

|---|---|---|---|---|

| MOF | Tetrazole | CO2 Adsorption | High density of nucleophilic nitrogen atoms | rsc.org |

| Hofmann-based MOF | Bis-pyrazole | Gas Separation | Selective uptake of acetylene and propylene | rsc.org |

| MOF-303 | Pyrazolate | Formaldehyde Capture | Reversible chemisorption | nih.gov |

Integration into Complex Molecular Architectures and Hybrid Systems

The synthesis of complex organic molecules is a central theme in modern chemistry, with a constant demand for new methods and strategies to construct intricate molecular architectures. eurekalert.orgresearchgate.netdartmouth.edu this compound scaffolds serve as important building blocks in the assembly of such complex molecules. Molecular hybridization, a strategy that involves the covalent linking of two or more pharmacophoric units, is employed to create new molecular entities with enhanced or novel biological activities. nih.govmdpi.comresearchgate.net

The construction of interlocked molecular architectures, such as rotaxanes and catenanes, represents a significant challenge in synthetic chemistry. nih.gov Supramolecular interactions involving this compound-type functionalities can play a crucial role in templating the formation of these mechanically interlocked molecules. These complex systems can function as molecular machines, capable of performing specific tasks in response to external stimuli. nih.gov

Advanced Research Perspectives in Chemical Biology and Medicinal Chemistry Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Azarole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and medicinal chemistry, aiming to identify the specific structural characteristics of a molecule that are responsible for its biological activity. In the context of drug discovery, SAR involves systematically modifying a compound's chemical structure and observing the impact of these changes on its biological effect, such as enzyme inhibitory activity or antimicrobial activity. This iterative process helps medicinal chemists design new molecules with enhanced biological activity, improved selectivity, or reduced toxicity based on their molecular structure.

For this compound (CHEMBL25024, WIN 38770), SAR studies would involve synthesizing various derivatives by introducing different functional groups or making alterations to its core cyclohexadiene and pyrrole (B145914) rings. For instance, modifications could include:

Modifications to the cyclohexadiene ring: Altering the saturation level, introducing substituents, or changing the conjugation pattern within the cyclohexadiene core could impact the compound's rigidity, electronic properties, and interaction with biological macromolecules.

Linker modifications: If this compound were part of a larger hybrid molecule, changes to the imine linkages or the introduction of different linkers could be investigated.

By systematically synthesizing and testing these derivatives, researchers could establish correlations between specific structural features and observed biological effects. This would provide insights into the pharmacophore of this compound, which is the essential structural framework required for its activity, guiding the rational design of more potent and selective agents.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein) at the atomic level. This method is crucial for modeling ligand interactions with target receptors and predicting binding energy and modes. It allows researchers to study the behavior of small molecules within the binding site of a target protein and understand the fundamental biochemical processes underlying this interaction.

For this compound, molecular docking studies would involve:

Identification of Putative Molecular Targets

Given that this compound's structure suggests potential pharmacological properties, including anti-inflammatory and anticancer activities, putative molecular targets could be identified through virtual screening or by hypothesizing interactions with known therapeutic targets. nih.gov This would involve:

Target Database Screening: Docking this compound against libraries of known protein targets associated with inflammation, cancer, or other relevant diseases.

Homology Modeling: If no direct targets are known, homologous proteins with similar binding sites to compounds structurally related to this compound could be explored.

Ligand-based approaches: Using the structure of this compound to search for similar compounds with known targets, and then docking this compound to those targets.

The goal is to computationally predict which proteins or enzymes this compound is most likely to bind to with high affinity.

Elucidation of Binding Modes and Affinities

Once putative targets are identified, molecular docking simulations would be performed to determine the precise binding orientation (pose) of this compound within the target's active site. This involves:

Scoring Functions: Utilizing scoring functions to estimate the ligand-protein interaction strength, with lower (more negative) scores typically indicating better binding affinity.

Interaction Analysis: Analyzing key interactions such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking between this compound and the amino acid residues in the binding pocket.

Conformational Sampling: Exploring different conformations of this compound and its optimal alignment within the target's binding site to determine the most energetically favorable binding mode.

These studies would provide a detailed atomic-level understanding of how this compound interacts with its potential targets, which is essential for further optimization and drug design.

Investigation of this compound Interactions with Specific Biochemical Pathways (In Vitro/Theoretical)

Understanding how a compound interacts with specific biochemical pathways is critical for elucidating its mechanism of action. This involves investigating its effects on enzymes and receptors.

Enzyme Inhibition and Activation Mechanisms

Enzyme inhibitors are molecules that bind to an enzyme and block or reduce its activity, while activators enhance it. Enzymes play crucial roles in metabolic pathways, and their modulation is a common strategy in drug development.

Types of Inhibition: this compound could act as a reversible inhibitor (competitive, non-competitive, uncompetitive, or mixed) or an irreversible inhibitor.

Competitive inhibitors bind to the enzyme's active site, competing with the natural substrate.

Non-competitive inhibitors bind to an allosteric site, causing a conformational change that impairs enzyme function without affecting substrate binding.

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Mechanism-based inhibitors (also known as "suicide inhibitors") are a class of irreversible inhibitors that covalently modify the enzyme's active site after undergoing a chemical transformation within it.

Mechanistic Studies: For this compound, if it exhibits enzyme modulation, in vitro assays would be performed to determine its inhibitory or activation constants (e.g., Ki, IC50) and to characterize the type of inhibition through kinetic analysis. Theoretical studies, such as molecular dynamics simulations, could further elucidate the dynamic interactions between this compound and the enzyme, providing insights into the conformational changes induced upon binding and the precise mechanism of modulation.

Receptor Binding and Signaling Pathway Modulation

Receptors are proteins that bind to signaling molecules (ligands) and initiate a cascade of events within the cell, leading to a specific cellular response. Modulation of receptor activity can either activate (agonism) or block (antagonism) a signaling pathway.

Binding Assays: For this compound, radioligand binding assays or fluorescence-based assays could be used to quantify its affinity for specific receptors. These experiments would determine if this compound acts as an agonist, antagonist, or modulator of a particular receptor.

Signaling Pathway Analysis: If this compound binds to a receptor, its impact on downstream signaling pathways would be investigated. This could involve measuring the activation or inhibition of specific signaling molecules (e.g., G proteins, kinases, transcription factors) or the expression of target genes. Techniques such as Western blotting, reporter gene assays, or quantitative PCR could be employed.

Theoretical Approaches: Computational methods could model the interaction of this compound with receptor binding sites and predict its effects on receptor conformation and subsequent signaling. This would involve molecular dynamics simulations to observe the dynamic behavior of the ligand-receptor complex and how it influences signal transduction.

Future Directions and Emerging Research Avenues for Azarole Compounds

Development of Novel Synthetic Methodologies for Complex Azarole Architectures

The synthesis of complex this compound architectures presents considerable challenges, necessitating the continuous development of innovative methodologies. Traditional synthetic routes often involve multiple steps, harsh conditions, and the generation of significant waste. Future research aims to overcome these limitations by focusing on highly efficient and selective transformations.

Emerging synthetic strategies include C-H activation, which allows for direct functionalization of C-H bonds, bypassing pre-functionalization steps and enabling more atom-economical syntheses. Photocatalysis, leveraging light energy to drive chemical reactions, offers milder reaction conditions and enhanced selectivity, particularly for complex heterocyclic systems. Flow chemistry is another promising avenue, providing improved reaction control, scalability, and safety compared to batch processes. The development of modular approaches, such as advanced "click chemistry" techniques, which have proven effective for synthesizing related azole derivatives like arylazotriazoles, will be crucial for rapidly assembling diverse this compound scaffolds and their libraries. nih.govuni.lu These advancements are critical for accessing novel this compound compounds with tailored properties.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the intricate reaction mechanisms and structural properties of this compound compounds is paramount for rational design and optimization. Advanced spectroscopic techniques are increasingly vital for providing real-time insights into chemical processes and detailed structural elucidation.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for monitoring reactions as they occur, providing dynamic information on intermediates and transition states. Ultrafast spectroscopy probes molecular dynamics on extremely short timescales, revealing the kinetics of electronic transitions and relaxation processes. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer precise molecular weight determination and fragmentation patterns, crucial for confirming complex structures and identifying impurities. nih.gov Furthermore, Raman spectroscopy and Fluorescence spectroscopy provide valuable information on vibrational modes, molecular structure, and interactions, which are particularly useful for characterizing conjugated systems often found in complex this compound architectures. nih.gov The integration of these advanced analytical tools facilitates a deeper understanding of this compound chemistry, accelerating the discovery and development of new compounds.

Artificial Intelligence and Machine Learning in this compound Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical discovery, offering unprecedented capabilities for accelerating the identification, design, and optimization of this compound compounds. AI/ML algorithms can process vast datasets, predict molecular properties, and guide synthetic pathways with remarkable efficiency.

Key applications in this compound chemical discovery include:

Property Prediction: AI models can accurately predict various physicochemical and biological properties of novel this compound structures, reducing the need for extensive experimental testing.

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are capable of designing entirely new this compound molecules with desired properties from scratch, exploring vast chemical spaces more effectively than traditional methods.

Virtual Screening: AI-driven virtual screening methods rapidly evaluate large libraries of potential this compound compounds, identifying those with the highest potential for further development.

Retrosynthesis Prediction and Synthesis Optimization: ML models can predict retrosynthetic pathways and provide insights into the feasibility of synthesizing a given compound, thereby streamlining the synthetic process and reducing associated time and cost.

Automated Chemical Discovery: Robotic platforms integrated with AI-driven ML units, such as RoboChem, are emerging as powerful tools for accelerating chemical discovery by performing experiments, collecting high-quality data, and optimizing reaction conditions with high speed and accuracy.

The adoption of AI and ML promises to significantly reduce the time and cost associated with bringing new this compound-based compounds to fruition.

Exploration of this compound Derivatives in Niche Chemical Applications

While this compound compounds, particularly those derived from the plant Crataegus azarolus, have been studied for their antioxidant and antimicrobial properties, and synthetic azaroles show potential in drug development, future research extends to exploring their utility in niche chemical applications beyond traditional pharmaceutical and agrochemical sectors.

The unique electronic and structural properties of complex nitrogen-heterocyclic systems, including this compound derivatives, make them attractive candidates for advanced materials. Potential niche applications include:

Materials Science: this compound derivatives could be explored as components in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics, or field-effect transistors, due to their potential for tunable electronic properties and charge transport capabilities.

Catalysis: Given that azoles are common ligands in coordination chemistry, complex this compound architectures could serve as novel ligands in homogeneous or heterogeneous catalysis, facilitating highly selective and efficient chemical transformations.

Sensors: The ability of some heterocyclic compounds to interact with specific analytes or to exhibit changes in their spectroscopic properties upon binding makes this compound derivatives promising for the development of specialized chemical sensors for environmental monitoring or biomedical diagnostics.

Photoswitches: Drawing parallels from related azole derivatives used as photoswitches, this compound compounds could be designed to exhibit reversible photoisomerization, opening doors for applications in smart materials, optical data storage, and photopharmacology. nih.gov

These explorations into niche applications highlight the versatility and untapped potential of this compound compounds.

Sustainability and Green Chemistry in this compound Research

The principles of green chemistry and sustainability are increasingly critical in all areas of chemical research, including the synthesis and application of this compound compounds. Future directions will emphasize minimizing environmental impact throughout the entire lifecycle of this compound-related processes.

Key areas of focus for sustainability and green chemistry in this compound research include:

Waste Prevention: Designing synthetic routes that prevent waste generation rather than treating or cleaning it up after creation is a cornerstone principle. This involves maximizing atom economy, where the majority of atoms from reactants are incorporated into the final this compound product.

Less Hazardous Chemical Syntheses: Developing synthetic methods that use and generate substances with minimal toxicity to human health and the environment.

Use of Renewable Feedstocks: Exploring the use of renewable resources and biomass-derived starting materials for this compound synthesis, moving away from finite petrochemical resources.

Safer Solvents and Auxiliaries: Prioritizing the use of benign solvents, or even solvent-free reaction conditions, and minimizing the use of auxiliary substances.

Energy Efficiency: Designing synthetic processes that require less energy, ideally operating at ambient temperature and pressure.

Catalysis: Developing highly efficient and reusable catalytic systems for this compound synthesis to reduce energy consumption and waste.

By integrating these green chemistry principles, this compound research can contribute to a more sustainable and environmentally responsible chemical industry.

Q & A

Q. What are the key botanical characteristics of Crataegus azarolus that distinguish it from related species like Crataegus monogyna?

Methodological Answer: Taxonomic identification requires analysis of morphological traits such as leaf lobation, seed coat thickness, and fruit structure. For example, azarole seeds exhibit greater variability in seed coat thickness (thinnest: 0.25 mm; thickest: 0.85 mm) compared to C. monogyna (0.20–0.65 mm), with statistically significant differences (p<0.05) confirmed via independent T-tests . Additionally, this compound fruits are larger (2–2.7 cm diameter) and exhibit color polymorphism (yellow, orange-red, or deep red), unlike the uniformly red fruits of C. monogyna .

Q. What cultivation parameters optimize this compound growth in experimental settings?